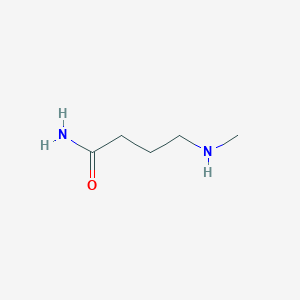

4-(Methylamino)butanamide

Description

4-(Methylamino)butanamide is a secondary amide derivative characterized by a butanamide backbone with a methylamino (-NHCH₃) substituent at the fourth carbon. Its molecular formula is C₅H₁₁N₂O, with a molecular weight of 115.15 g/mol. The compound features two key functional groups:

- Amide group (-CONH₂): Imparts hydrogen-bonding capacity and influences solubility and stability.

Properties

IUPAC Name |

4-(methylamino)butanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O/c1-7-4-2-3-5(6)8/h7H,2-4H2,1H3,(H2,6,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COTFQUPGWBMXMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acylation of Primary Amines with Butyryl Chloride

A foundational approach involves the reaction of primary amines with butyryl chloride to form intermediate amides. For example, o-toluidine reacts with butyryl chloride in aromatic solvents (e.g., toluene or xylene) at 50–100°C to yield N-(2-methylphenyl)butanamide with 92–95% efficiency. This method is notable for its simplicity and scalability, though it requires careful control of stoichiometry to avoid over-acylation.

The general mechanism proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon of butyryl chloride, followed by HCl elimination. Residual butyryl chloride is quenched with methanol, and the product precipitates upon cooling, enabling straightforward isolation.

Bromination and Functional Group Interconversion

Bromination of intermediate amides introduces halogen atoms at specific positions, facilitating subsequent functionalization. In one protocol, N-(2-methylphenyl)butanamide is treated with elemental bromine in acetic acid at 10–80°C, yielding N-(4-bromo-2-methylphenyl)butanamide in >95% purity. This step is critical for introducing reactivity at the para position, which is essential for downstream coupling reactions.

Table 1: Bromination Reaction Parameters

| Parameter | Value/Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 10–80°C | Higher temps accelerate kinetics but risk side reactions |

| Bromine Equivalents | 1.0–1.3 mol/mol | Excess Br2 improves conversion but complicates purification |

| Solvent | Acetic acid | Polar protic solvent stabilizes intermediates |

Palladium-Catalyzed Carbonylation

The final step in synthesizing this compound derivatives involves palladium-catalyzed carbonylation of brominated intermediates. For instance, N-(4-bromo-2-methylphenyl)butanamide reacts with carbon monoxide (2–30 bar) and methanol in the presence of a Pd catalyst at 90–160°C, yielding methyl esters that are hydrolyzed to the target amide. This method achieves >95% yield, underscoring the efficiency of transition-metal catalysis in forming carbon-heteroatom bonds.

Alternative Pathways via Nucleophilic Amination

Chloromethyl Intermediate Formation

In a related strategy, chloromethyl intermediates are generated via treatment of hydroxymethyl precursors with sulfur oxychloride (SOCl2). For example, 2-sec-propyl-4-hydroxymethylthiazole reacts with SOCl2 in dichloromethane at 5°C to form 2-sec-propyl-4-chloromethylthiazole with 99% yield. This intermediate is then subjected to nucleophilic substitution with methylamine.

Table 2: Nucleophilic Amination Conditions

| Parameter | Value/Range | Outcome |

|---|---|---|

| Temperature | 50–60°C | Balances reaction rate and stability |

| Methylamine Concentration | 40% aqueous solution | Higher concentration drives substitution |

| Solvent | Water/Dichloromethane | Biphasic system aids in product isolation |

Methylamine Incorporation

The chloromethyl intermediate reacts with excess methylamine at 50–60°C, yielding 2-sec-propyl-4-(methylaminomethyl)thiazole with 70% efficiency after purification. While this example pertains to a thiazole derivative, the methodology is transferable to aliphatic systems, such as this compound, by adjusting the substrate’s steric and electronic properties.

Optimization of Reaction Conditions

Solvent and Catalyst Selection

The choice of solvent profoundly impacts reaction outcomes. Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in amidation reactions, while aromatic solvents (e.g., toluene) improve acylation yields by stabilizing intermediates. Catalytic systems, particularly Pd(PPh3)4, are preferred for carbonylation due to their tolerance to diverse functional groups.

Temperature and Pressure Effects

Elevated temperatures (90–160°C) and moderate CO pressures (2–30 bar) are optimal for Pd-catalyzed steps, minimizing catalyst deactivation and side product formation. Conversely, low temperatures (5–30°C) are critical for controlling exothermic reactions during halogenation.

Challenges and Mitigation Strategies

Byproduct Formation

Over-bromination and di-amination are common side reactions. These are mitigated by:

Chemical Reactions Analysis

Types of Reactions: 4-(Methylamino)butanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

Reduction: Reduction reactions can convert it into primary amines.

Substitution: The methylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Lithium aluminum hydride (LiAlH4) is often used for reduction reactions.

Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of nitriles or carboxylic acids.

Reduction: Formation of primary amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4-(Methylamino)butanamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(Methylamino)butanamide involves its interaction with specific molecular targets. The methylamino group can form hydrogen bonds and participate in electrostatic interactions with biological molecules, influencing their function and activity. The exact pathways and targets are subject to ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-(Methylamino)butanamide with structurally or functionally related compounds, emphasizing substituent effects, physicochemical properties, and research applications.

Table 1: Structural and Functional Comparison

Key Findings:

Substituent Effects on Solubility: The morpholinophenyl and ethylphenoxy groups in the compound from enhance lipophilicity, reducing aqueous solubility compared to this compound. However, the morpholine ring may improve solubility in polar organic solvents . The carboxylic acid group in 4-(Dimethylamino)butanoic acid hydrochloride () increases water solubility due to ionic character, whereas the amide group in this compound limits solubility .

Synthetic Approaches: The synthesis of Ethyl 4-(4-methoxyphenyl)-4-((4-methoxyphenyl)amino)-2-methylenebutanoate () involves amide coupling in DMF, followed by extraction and column chromatography. A similar approach could apply to this compound but with methylamine as the nucleophile .

Biological Relevance: Amide-containing compounds (e.g., ) often exhibit enhanced metabolic stability compared to esters (e.g., ), making this compound a candidate for prolonged biological activity . The methylamino group in this compound may mimic natural substrates in neurotransmitter pathways, whereas bulkier substituents (e.g., morpholine in ) could target allosteric binding sites .

Spectroscopic Characterization: IR and NMR data from highlight diagnostic peaks for amides (C=O stretch at ~1650 cm⁻¹) and amines (N-H bend at ~1550 cm⁻¹). Similar spectral features would be expected for this compound, with additional signals for the methylamino group in ¹H NMR (~2.3 ppm for -CH₃) .

Research Implications and Limitations

- This simplicity may facilitate synthetic scalability .

- Knowledge Gaps: Direct pharmacological data for this compound are absent in the provided evidence. Future studies should evaluate its kinase inhibition, solubility, and toxicity profiles relative to analogs like those in and .

Biological Activity

4-(Methylamino)butanamide, also known as N-methyl-4-(methylamino)butanamide hydrochloride, is a compound with significant biological activity, particularly in the context of enzyme inhibition and receptor interactions. This article delves into its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

- Molecular Formula : C₆H₁₅ClN₂O

- Molecular Weight : 166.65 g/mol

- Appearance : White crystalline powder

- Solubility : Soluble in water

The compound's structure features an amide functional group, which is crucial for its biological interactions and reactivity.

This compound exerts its biological effects primarily through interactions with specific molecular targets, including enzymes and receptors. These interactions can modulate various biological pathways, influencing processes such as signal transduction and metabolic activities. The compound has been studied for its potential to inhibit certain enzymes, which could lead to therapeutic effects in various conditions.

Enzyme Inhibition

Research indicates that this compound hydrochloride can inhibit specific enzymes involved in metabolic pathways. For instance, studies have shown that it interacts with enzymes that play a role in neurotransmitter metabolism, potentially affecting mood and cognitive functions.

Receptor Interaction

The compound has also been investigated for its ability to bind to various receptors. Its structural similarity to other biologically active compounds suggests that it may influence receptor signaling pathways, which could have implications for drug development targeting neurological disorders.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| N-methyl-4-(methylamino)butanoic acid | C₆H₁₃N₂O₂ | Contains a carboxylic acid functional group |

| N-methyl-4-(methylamino)butanamine | C₆H₁₅N₂ | Lacks the amide functional group |

| 4-(Methylamino)butanoic acid hydrochloride | C₄H₉ClN₂O₂ | Simpler structure with fewer carbon atoms |

This table highlights the unique characteristics of this compound compared to structurally similar compounds, emphasizing its versatile interactions with biological targets.

Case Studies and Research Findings

- Therapeutic Potential : A study demonstrated that this compound hydrochloride exhibited significant activity in modulating enzyme activity related to neurotransmitter levels, suggesting potential applications in treating anxiety and depression disorders .

- In vitro Studies : In vitro assays have shown that the compound can effectively inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular responses in various models .

- Pharmacological Effects : Animal studies indicate that administration of this compound can lead to observable changes in behavior and physiological responses, supporting its role as a potential therapeutic agent .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-(Methylamino)butanamide in laboratory settings?

- Methodological Answer : Synthesis typically involves coupling reactions between a carboxylic acid derivative (e.g., butanoic acid) and methylamine under reflux conditions. Solvents like dichloromethane or tetrahydrofuran (THF) with catalysts such as HOBt (hydroxybenzotriazole) and DCC (dicyclohexylcarbodiimide) are commonly used. Post-synthesis purification via column chromatography or recrystallization ensures high purity. Characterization via H/C NMR and mass spectrometry (MS) is critical to confirm structural integrity .

Q. How can researchers validate the structural identity of this compound?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR Spectroscopy : Analyze proton environments (e.g., methylamino protons at δ ~2.5 ppm, amide protons at δ ~6.5-7.5 ppm).

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H] at m/z 131.1 for CHNO).

- FT-IR : Identify characteristic bands (e.g., N-H stretch at ~3300 cm, C=O stretch at ~1650 cm). Cross-referencing with literature data is essential .

Q. What safety protocols should be followed when handling this compound?

- Methodological Answer : Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of dust/aerosols. Store in a dry, ventilated area away from oxidizers. In case of skin contact, wash immediately with soap and water. Toxicity studies suggest potential neurotoxic effects, so minimize exposure .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data for this compound across studies?

- Methodological Answer : Conduct a meta-analysis to identify variables such as:

- Experimental Conditions : Differences in solvent systems (e.g., DMSO vs. aqueous buffers) may affect solubility and bioactivity.

- Assay Sensitivity : Validate results using orthogonal assays (e.g., fluorescence-based vs. radiometric cAMP assays).

- Statistical Analysis : Apply ANOVA or Bayesian models to assess reproducibility. Document uncertainties in instrumentation (e.g., ±5% error in LC-MS quantification) .

Q. What strategies are effective for optimizing the bioactivity of this compound derivatives?

- Methodological Answer : Use structure-activity relationship (SAR) studies to modify functional groups:

- Amide Substitution : Replace the methylamino group with bulkier alkyl chains to enhance lipophilicity.

- Backbone Modification : Introduce heterocyclic rings (e.g., pyrimidine) to improve target binding.

- In Silico Modeling : Perform molecular docking with proteins like GPR88 to predict binding affinities before synthesis .

Q. How should researchers design dose-response experiments for this compound in cellular models?

- Methodological Answer :

- Concentration Range : Test 8–10 concentrations (e.g., 1 nM–100 µM) to capture EC/IC values.

- Controls : Include positive (e.g., forskolin for cAMP assays) and negative (vehicle-only) controls.

- Data Normalization : Express results as % response relative to controls. Use nonlinear regression (e.g., GraphPad Prism) for curve fitting .

Q. What analytical approaches are recommended for studying the environmental toxicity of this compound?

- Methodological Answer :

- Aquatic Toxicity Testing : Follow OECD Guidelines 201/202 using Daphnia magna or Danio rerio (zebrafish). Measure LC values over 96 hours.

- Degradation Studies : Use HPLC-MS to monitor hydrolysis products under varying pH/temperature conditions.

- Bioaccumulation Potential : Calculate log (octanol-water partition coefficient) via shake-flask methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.